N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-17-5-6-18(2)21(15-17)34(30,31)27-13-4-14-33-22(27)16-26-24(29)23(28)25-12-11-19-7-9-20(32-3)10-8-19/h5-10,15,22H,4,11-14,16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQBJOKJXAVGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
A key analogue is N’-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94047, CAS 872976-66-4) .
| Parameter | Target Compound | BA94047 |
|---|---|---|
| Sulfonyl Substituent | 2,5-Dimethylbenzenesulfonyl (hydrophobic, steric bulk) | 2,5-Difluorobenzenesulfonyl (electron-withdrawing, metabolic stability) |
| Ethyl Chain Group | 4-Methoxyphenyl (polar, potential CNS interactions) | 1H-Indol-3-yl (aromatic, serotonin-like interactions) |
| Molecular Formula | C₂₄H₂₉N₃O₆S | C₂₃H₂₄F₂N₄O₅S |
| Molecular Weight | ~511.57 g/mol | 506.52 g/mol |
Key Differences :
- The 4-methoxyphenyl ethyl group in the target compound differs from BA94047’s indole group, suggesting divergent binding preferences (e.g., indole’s affinity for serotonin receptors vs.
Comparison with Agrochemical Sulfonamides
Compounds like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and sulfentrazone from pesticide chemistry share sulfonamide moieties but differ in core structure and application:
| Parameter | Target Compound | Etobenzanid |
|---|---|---|
| Core Structure | 1,3-Oxazinan-ethanediamide | Benzamide |
| Sulfonyl/Amide Group | Benzenesulfonyl attached to heterocycle | Ethoxymethoxybenzamide |
| Primary Use | Hypothesized pharmaceutical applications | Herbicide (cellulose biosynthesis inhibitor) |
Key Insight : While sulfonamide groups are common in both pharmaceuticals and agrochemicals, the target compound’s heterocyclic ethanediamide backbone likely directs it toward human therapeutic targets rather than plant enzyme inhibition .
Piperidine and Benzodiazepine Analogues
Compounds such as 1-methyl-4-phenylpiperidine-4-carboxylic acid isopropyl ester and N-(1-methyl-2-piperidinoethyl)-N-2-pyridylpropionamide highlight structural diversity in nitrogen-containing heterocycles:
| Parameter | Target Compound | Piperidine Derivatives |
|---|---|---|
| Heterocycle | 1,3-Oxazinan (O and N atoms) | Piperidine (N-only ring) |
| Functional Groups | Sulfonamide, ethanediamide | Ester, propionamide |
| Potential Bioactivity | Enzyme/receptor modulation (speculative) | CNS modulation (e.g., opioid receptor ligands) |
Key Insight : The 1,3-oxazinan ring’s oxygen atom may confer distinct electronic and conformational properties compared to piperidine derivatives, influencing solubility and target selectivity .
Physicochemical Properties :
- LogP : Estimated >3 (high lipophilicity due to aromatic and methyl groups).
- Solubility : Likely poor in aqueous media, necessitating formulation enhancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
